molecular formula C17H21NO4 B2434602 2'-(tert-Butoxycarbonyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1'-carboxylic acid CAS No. 2171799-97-4

2'-(tert-Butoxycarbonyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1'-carboxylic acid

Cat. No.: B2434602
CAS No.: 2171799-97-4
M. Wt: 303.358
InChI Key: MWWPGTALMINHLC-UHFFFAOYSA-N
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Description

2'-(tert-Butoxycarbonyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1'-carboxylic acid is a useful research compound. Its molecular formula is C17H21NO4 and its molecular weight is 303.358. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-16(2,3)22-15(21)18-10-17(8-9-17)12-7-5-4-6-11(12)13(18)14(19)20/h4-7,13H,8-10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWPGTALMINHLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC2)C3=CC=CC=C3C1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It is known that the tert-butoxycarbonyl (boc) group is a widely used amine protecting group. This suggests that the compound might interact with amines in biological systems.

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals could potentially influence the action, efficacy, and stability of the compound. For instance, the deprotection of the Boc group is known to occur at high temperatures. Therefore, the compound’s activity might be influenced by the temperature of its environment.

Biological Activity

2'-(tert-Butoxycarbonyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1'-carboxylic acid, often referred to as Boc-protected spirocyclic isoquinoline, is a unique organic compound with a complex structure that includes a spirocyclic arrangement. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H21NO4, characterized by the presence of a tert-butoxycarbonyl (Boc) group, which serves as a protective group for amines during synthesis. The spirocyclic structure contributes to its distinct chemical properties, allowing it to participate in various biological interactions.

PropertyValue
Molecular FormulaC17H21NO4
Molecular Weight303.36 g/mol
CAS Number1203686-65-0
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to the interactions of its functional groups with specific molecular targets. The Boc group can be removed under acidic conditions, revealing an active amine that may participate in various biochemical pathways. This structural feature allows the compound to potentially interact with enzymes or receptors involved in critical metabolic processes.

Anticancer Potential

Isoquinoline derivatives have been studied for their anticancer properties. For instance, compounds that feature a similar spirocyclic framework have demonstrated the ability to induce apoptosis in cancer cells through mechanisms involving the inhibition of key signaling pathways. The unique structural characteristics of this compound may enhance its potency as an anticancer agent.

Enzyme Inhibition

The compound's ability to act as an enzyme inhibitor is particularly noteworthy. Isoquinoline derivatives have been reported to inhibit glycosidases and other enzymes critical for cellular function. This inhibition can lead to altered glycosylation patterns on proteins, affecting cell signaling and function.

Case Studies and Research Findings

Recent studies have explored the biological activities of related compounds:

  • Antimicrobial Studies : A study on isoquinoline derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics.
  • Anticancer Activity : Research on spirocyclic isoquinolines revealed their capacity to induce apoptosis in human cancer cell lines through mitochondrial pathway activation, highlighting their potential as therapeutic agents in oncology.
  • Enzyme Interaction : Investigations into enzyme inhibition showed that structurally similar compounds could effectively inhibit glycosidase activity, which is crucial for various biological processes including protein folding and cell adhesion.

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